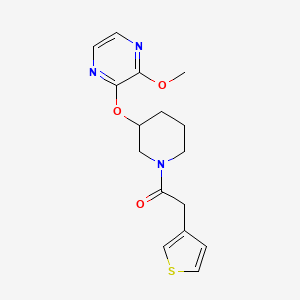
2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate" is a chemically synthesized molecule that appears to be a derivative of piperidine-based compounds. Piperidine is a six-membered ring containing five methylene groups and one amine group, which serves as a versatile scaffold for the development of various pharmaceuticals and organic molecules. The compound is not directly mentioned in the provided papers, but it is related to the piperidine analogs discussed therein.
Synthesis Analysis
The synthesis of piperidine analogs is detailed in the provided papers. Paper describes the synthesis of novel piperidine ring-modified analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate through direct alkylation and reductive amination procedures. Sodium borohydride over molecular sieves was used, and the reaction efficiency was improved by modifying existing literature methodologies. Paper also discusses the synthesis of piperidine ring-modified analogs, including thiopene, furan, and pyridyl alcohol, and methyl ether derivatives. These compounds were synthesized through similar methods, with the addition of lithium aluminum hydride reduction for alcohol derivatives and methylation for methyl ether derivatives.
Molecular Structure Analysis
The molecular structure of piperidine analogs is characterized using various spectroscopic techniques. Mass spectrometry (MS), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectra data were used to establish the chemical structures of the synthesized compounds in paper . Elemental analysis data (CHN) further confirmed the composition of these molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine analogs include nucleophilic substitution, intramolecular cyclization, and reverse Claisen condensation as described in paper . The domino reaction facilitated by FeCl3 as a Lewis acid mediator allowed for the construction of the products with the formation of two new σ-bonds (C-C and C-O) and exhibited a wide functional group tolerance.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate" are not detailed in the provided papers, the general properties of piperidine analogs can be inferred. The modifications to the piperidine ring and the introduction of various functional groups would influence the molecule's solubility, boiling and melting points, and reactivity. The efficiency of the synthesis methods described in papers and suggests that the analogs can be obtained in good yields, which is an important consideration for their potential application in pharmaceuticals or as intermediates in organic synthesis.
Scientific Research Applications
Synthesis of (S)-clopidogrel
(S)-clopidogrel , also known as Plavix or Iscover, is a potent antithrombotic and antiplatelet drug. The demand for this drug has led to significant developments in its synthesis. A review by Saeed et al. (2017) discusses the various synthetic methods, highlighting the pros and cons of each, and provides a compilation of strategies to facilitate the selection of the best synthetic method for (S)-clopidogrel. This information is crucial for the scientific community involved in the synthesis and further development of this drug.
Cytochrome P450 Isoforms and Drug Interactions
The role of Cytochrome P450 (CYP) isoforms in drug metabolism is crucial, especially for predicting drug-drug interactions (DDIs). Khojasteh et al. (2011) provide a review of the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms, emphasizing the significance of inhibitor selectivity in determining the involvement of specific CYP isoforms in drug metabolism. This knowledge is essential for understanding and predicting potential DDIs during drug development.
DNA Minor Groove Binders
The compound Hoechst 33258 is a notable DNA minor groove binder, specifically binding to AT-rich sequences in the DNA minor groove. Issar & Kakkar (2013) review its use and derivatives, noting their applications in fluorescent DNA staining, chromosome and nuclear staining in plant cell biology, and their roles as radioprotectors and topoisomerase inhibitors. This provides a basis for rational drug design and a deeper understanding of DNA sequence recognition and binding.
NMDA Receptors and Synaptic Trafficking
NMDA receptors play a significant role in synaptic transmission in the central nervous system. Horak et al. (2014) focus on the biosynthetic pathway, transport, and synaptic incorporation of NMDA receptors. The review also discusses abnormalities in NMDA receptor functioning associated with psychiatric and neurological diseases, providing insights into synaptic physiology and potential therapeutic targets.
properties
IUPAC Name |
[2-methyl-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-11-17-8-5-14(18-11)22-13-6-9-19(10-7-13)15(21)16(3,4)23-12(2)20/h5,8,13H,6-7,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRBRJNDQALDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C(C)(C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)
![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)
![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)

![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)

![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)
![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)
![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)
